molecular formula C20H24N2O2 B302874 N-{3-[(isobutylamino)carbonyl]phenyl}-3,4-dimethylbenzamide

N-{3-[(isobutylamino)carbonyl]phenyl}-3,4-dimethylbenzamide

Katalognummer B302874
Molekulargewicht: 324.4 g/mol
InChI-Schlüssel: SVULIAJBYRUBOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{3-[(isobutylamino)carbonyl]phenyl}-3,4-dimethylbenzamide, also known as IB-MECA, is a selective agonist for the adenosine A3 receptor. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

Wirkmechanismus

N-{3-[(isobutylamino)carbonyl]phenyl}-3,4-dimethylbenzamide exerts its biological effects by selectively activating the adenosine A3 receptor. This receptor is expressed on various cells, including immune cells, endothelial cells, and cancer cells. Activation of the A3 receptor leads to the activation of various signaling pathways, including the cAMP/PKA, PI3K/Akt, and MAPK pathways. These pathways mediate the biological effects of N-{3-[(isobutylamino)carbonyl]phenyl}-3,4-dimethylbenzamide, including inhibition of tumor growth, reduction of inflammation, and improvement of cognitive function.
Biochemical and Physiological Effects
N-{3-[(isobutylamino)carbonyl]phenyl}-3,4-dimethylbenzamide has been shown to have various biochemical and physiological effects. In cancer, it has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth and metastasis. In inflammation, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the recruitment of immune cells to the site of inflammation. In neurological disorders, it has been shown to improve cognitive function and reduce neuroinflammation.

Vorteile Und Einschränkungen Für Laborexperimente

N-{3-[(isobutylamino)carbonyl]phenyl}-3,4-dimethylbenzamide has several advantages for lab experiments. It is a selective agonist for the adenosine A3 receptor, which allows for the specific activation of this receptor without affecting other adenosine receptors. It has also been extensively studied in various disease models, which allows for the comparison of results across different studies.
However, N-{3-[(isobutylamino)carbonyl]phenyl}-3,4-dimethylbenzamide also has some limitations for lab experiments. Its potency and efficacy may vary depending on the cell type and experimental conditions used. It also has a short half-life, which may require frequent dosing in in vivo experiments.

Zukünftige Richtungen

There are several future directions for the research on N-{3-[(isobutylamino)carbonyl]phenyl}-3,4-dimethylbenzamide. One direction is the development of more potent and selective agonists for the adenosine A3 receptor. Another direction is the investigation of the combination of N-{3-[(isobutylamino)carbonyl]phenyl}-3,4-dimethylbenzamide with other therapeutic agents to enhance its efficacy. Additionally, the investigation of N-{3-[(isobutylamino)carbonyl]phenyl}-3,4-dimethylbenzamide in other disease models, such as autoimmune diseases and cardiovascular diseases, may provide further insights into its potential therapeutic applications.

Synthesemethoden

The synthesis of N-{3-[(isobutylamino)carbonyl]phenyl}-3,4-dimethylbenzamide involves the reaction of 3,4-dimethylbenzoyl chloride with N-(isobutyl)urea in the presence of a base, followed by the reaction of the resulting intermediate with 3-aminobenzoic acid. The final product is obtained after purification and characterization using various spectroscopic techniques.

Wissenschaftliche Forschungsanwendungen

N-{3-[(isobutylamino)carbonyl]phenyl}-3,4-dimethylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, it has been shown to inhibit tumor growth and metastasis by inducing apoptosis and inhibiting angiogenesis. In inflammation, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorders, it has been shown to improve cognitive function and reduce neuroinflammation.

Eigenschaften

Produktname

N-{3-[(isobutylamino)carbonyl]phenyl}-3,4-dimethylbenzamide

Molekularformel

C20H24N2O2

Molekulargewicht

324.4 g/mol

IUPAC-Name

3,4-dimethyl-N-[3-(2-methylpropylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C20H24N2O2/c1-13(2)12-21-19(23)16-6-5-7-18(11-16)22-20(24)17-9-8-14(3)15(4)10-17/h5-11,13H,12H2,1-4H3,(H,21,23)(H,22,24)

InChI-Schlüssel

SVULIAJBYRUBOP-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NCC(C)C)C

Kanonische SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NCC(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.